

Sourcing and Technical Guide for (S)-ADB-BINACA-d5 Certified Reference Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-ADB-BINACA-d5

Cat. No.: B1163298

[Get Quote](#)

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on sourcing and utilizing the certified reference material (CRM) for **(S)-ADB-BINACA-d5**. It includes details on suppliers, analytical methodologies, and the relevant pharmacological context of its non-deuterated parent compound, ADB-BINACA.

Certified Reference Material (CRM) Sourcing

(S)-ADB-BINACA-d5 is primarily used as an internal standard for the quantification of ADB-BINACA in forensic and research applications using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^[1] The following suppliers offer **(S)-ADB-BINACA-d5** as a certified reference material.

Supplier	Product Name	Catalog Number	Purity	Formulation
Cayman Chemical	(S)-ADB-BINACA-d5	36753	≥98%	A solution in acetonitrile (100 µg/ml)
Biomol.de	(S)-ADB-BINACA-d5	36753	≥98%	A solution in acetonitrile (100 µg/ml)
MedchemExpress	(S)-ADB-BINACA-d5	HY-136753S	Not specified	Not specified

Note: Biomol.de is a distributor for Cayman Chemical.[\[2\]](#)

Analytical Data for (S)-ADB-BINACA-d5

Below is a summary of the key analytical data for the **(S)-ADB-BINACA-d5** certified reference material.

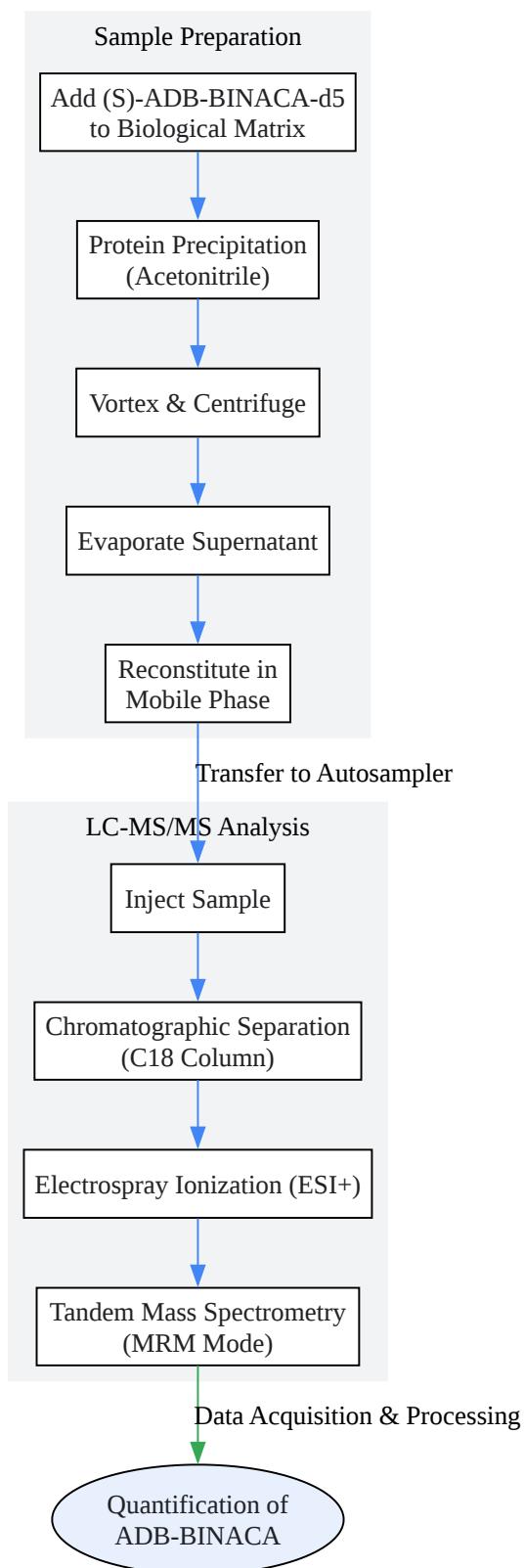
Parameter	Value	Reference
Formal Name	N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(phenyl-d5)methyl]-1H-indazole-3-carboxamide	[1]
Molecular Formula	C ₂₁ H ₁₉ D ₅ N ₄ O ₂	[1]
Formula Weight	369.5 g/mol	[1]
Purity	≥98%	[1]
Formulation	A solution in acetonitrile (100 µg/ml)	[1]
Solubility	DMF: 10 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml; DMSO: 5 mg/ml	[1]

Experimental Protocols

Quantification of ADB-BINACA using (S)-ADB-BINACA-d5 by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ADB-BINACA in biological matrices, using **(S)-ADB-BINACA-d5** as an internal standard.

3.1.1. Sample Preparation: Protein Precipitation


- To 100 µL of the biological matrix (e.g., whole blood, plasma, or urine), add a known concentration of **(S)-ADB-BINACA-d5** internal standard.

- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

3.1.2. LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	Waters Acquity UPLC or equivalent
Column	Acquity UPLC HSS C18 (1.8 μ m, 2.1 x 150 mm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 95% B over 10 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
MS System	Waters Xevo TQD or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr

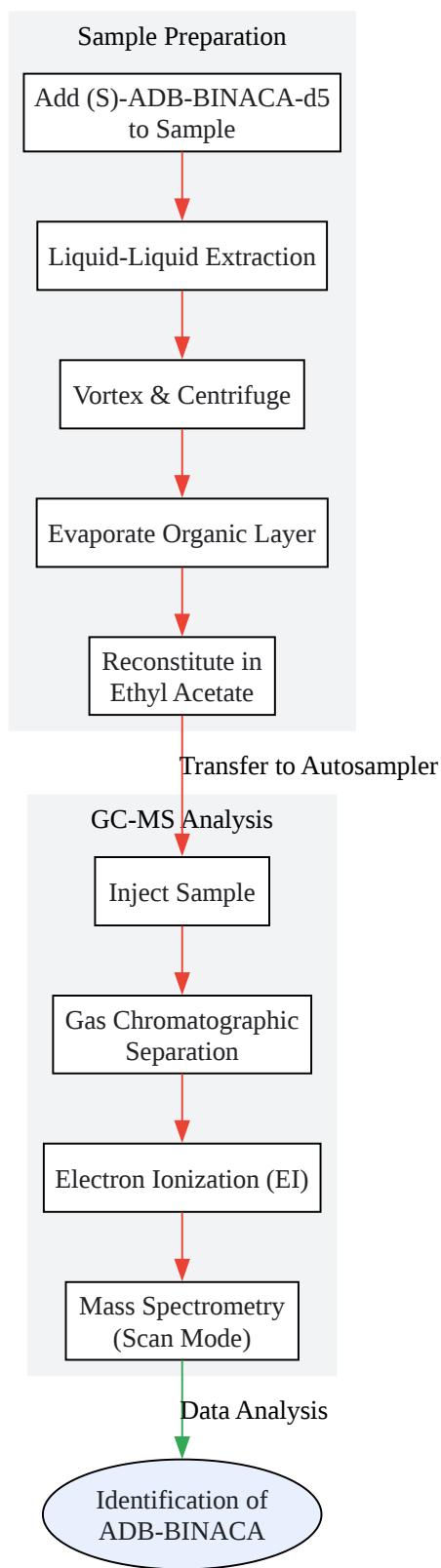
Workflow for LC-MS/MS Analysis of ADB-BINACA

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of ADB-BINACA using LC-MS/MS.

GC-MS Analysis of ADB-BINACA

This section outlines a general procedure for the gas chromatography-mass spectrometry (GC-MS) analysis of ADB-BINACA.


3.2.1. Sample Preparation: Liquid-Liquid Extraction

- To 1 mL of the biological sample, add a known amount of **(S)-ADB-BINACA-d5** internal standard.
- Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).
- Vortex for 5 minutes and centrifuge to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

3.2.2. GC-MS Instrumentation and Conditions

Parameter	Condition
GC System	Agilent 7890B or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Carrier Gas	Helium
Inlet Temperature	280°C
Oven Program	Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 min
MS System	Agilent 5977A or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C

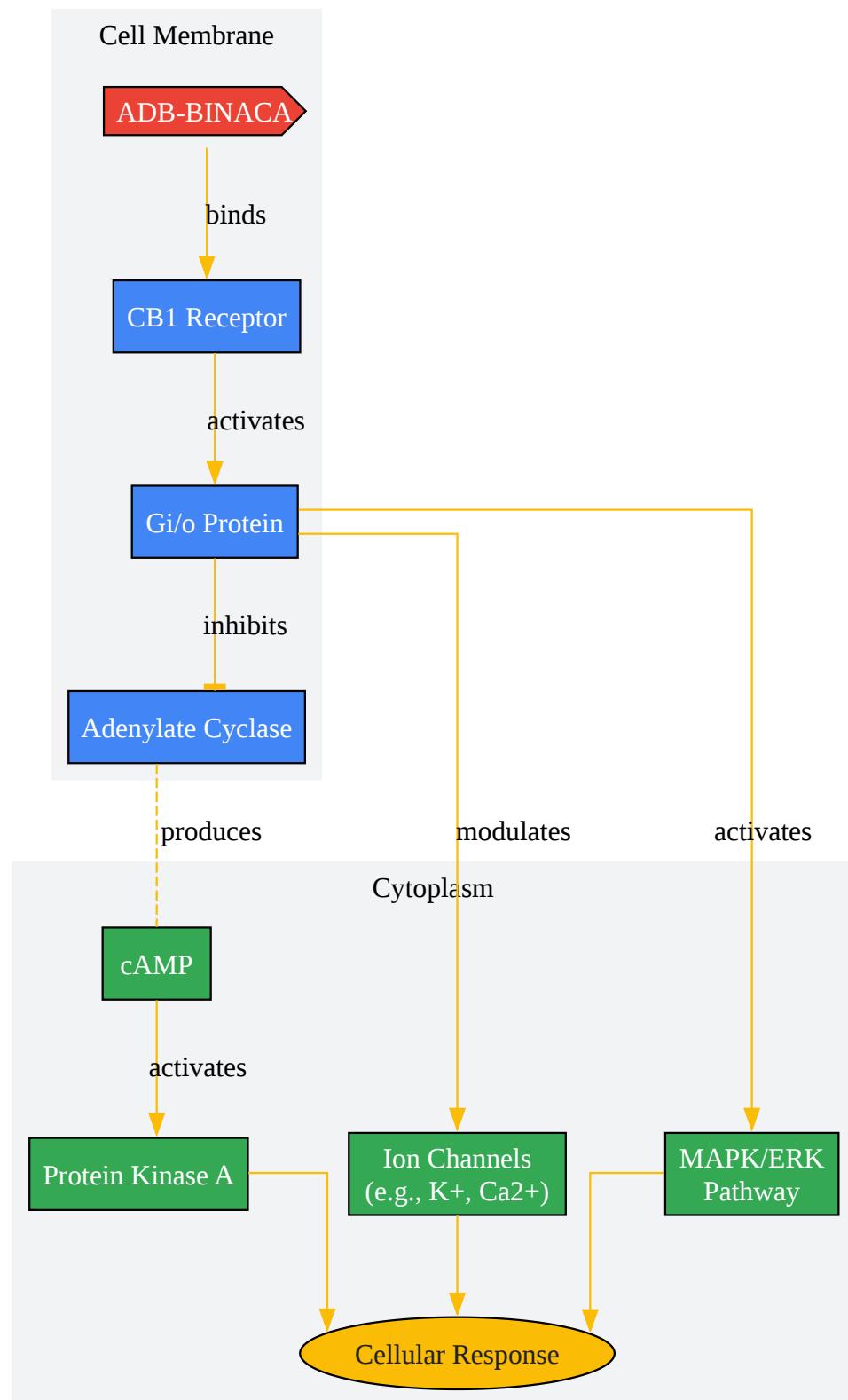
Workflow for GC-MS Analysis of ADB-BINACA

[Click to download full resolution via product page](#)

Caption: Workflow for the qualitative analysis of ADB-BINACA using GC-MS.

Pharmacology of ADB-BINACA

ADB-BINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptor type 1 (CB1).^{[3][4]} The in vitro activity of ADB-BINACA has been characterized, and it is a highly potent CB1 receptor agonist.^[5]


Compound	EC ₅₀ (nM) for CB1 Receptor Activation	Reference
ADB-BINACA	6.36	[5]
JWH-018	32.9	[5]

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

CB1 Receptor Signaling Pathway

The activation of the CB1 receptor by an agonist like ADB-BINACA initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.^{[6][7]}

CB1 Receptor Signaling Cascade

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the CB1 receptor upon agonist binding.

Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The G $\beta\gamma$ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.^{[6][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. (S)-ADB-BINACA-d5 | Cayman Chemical | Biomol.de [biomol.com]
- 3. The synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA accelerate SH-SY5Y proliferation via stimulation of CB1 and CB2 cannabinoid receptors | Scientific Letters [publicacoes.cespu.pt]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A α -CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sourcing and Technical Guide for (S)-ADB-BINACA-d5 Certified Reference Material]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1163298#sourcing-certified-reference-material-for-s-adb-binaca-d5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com